Diallyl Disulfide

Description

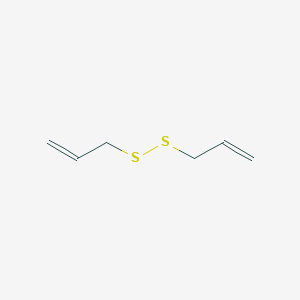

Structure

3D Structure

Properties

IUPAC Name |

3-(prop-2-enyldisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRGXCVKLLPLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035206 | |

| Record name | Diallyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a garlic odor; [HSDB] Colorless liquid with a garlic-like stench; [Alfa Aesar MSDS], pale yellow liquid with odour of garlic; lacrymator, Garlic odor. | |

| Record name | Diallyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

79 °C @ 16 MM HG, 138.00 to 139.00 °C. @ 760.00 mm Hg, 174.2 °F at 16 mmHg | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl disulfide, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

INSOL IN WATER; SOL IN MOST COMMON ORG SOLVENTS, insoluble in water; soluble in common organic solvents | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010 @ 15 °C, 0.998-1.015 | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

1.010@59 °F | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | Diallyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

2179-57-9 | |

| Record name | Diallyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, di-2-propen-1-yl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI47O6OA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl disulfide, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Diallyl Disulfide: A Technical Guide to its Natural Sources, Extraction, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound derived from garlic (Allium sativum) and other plants of the Allium genus. It is one of the principal components of distilled garlic oil and is largely responsible for its characteristic odor and many of its therapeutic properties.[1] DADS is formed from the decomposition of allicin, which is generated when garlic cloves are crushed or damaged.[1] This technical guide provides a comprehensive overview of the natural sources of diallyl disulfide, detailed methodologies for its extraction, and an in-depth look at the key cellular signaling pathways it modulates, offering valuable insights for research and drug development.

Natural Sources of Diallyl Disulfide

The primary natural source of diallyl disulfide is garlic (Allium sativum). It is also found in other Allium species such as onions (Allium cepa) and leeks, though typically in lower concentrations. The concentration of diallyl disulfide and its precursors can vary depending on the specific cultivar, growing conditions, and processing methods.

Extraction Methodologies

The extraction of diallyl disulfide from its natural sources is a critical step in its isolation for research and pharmaceutical applications. The choice of extraction method significantly impacts the yield and purity of the final product. The most common methods are steam distillation, solvent extraction, and supercritical fluid extraction.

Experimental Protocols

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly effective for volatile compounds like diallyl disulfide.

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

-

Experimental Workflow:

Workflow for Steam Distillation of Diallyl Disulfide. -

Detailed Protocol:

-

Material Preparation: Fresh garlic bulbs are peeled and crushed to facilitate the enzymatic conversion of alliin (B105686) to allicin.

-

Distillation: The crushed garlic is placed in a round-bottom flask with distilled water. The mixture is heated to boiling, and the steam carrying the volatile organosulfur compounds is passed through a condenser.

-

Collection: The condensed liquid, containing both water and the essential oil, is collected.

-

Separation: The oil, being less dense, will form a layer on top of the water and can be separated using a separatory funnel.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Solvent extraction is another common method that uses organic solvents to dissolve the desired compounds from the plant matrix.

-

Principle: The choice of solvent is crucial and is based on the polarity of the target compound. For the relatively non-polar diallyl disulfide, solvents like hexane (B92381) and ethyl acetate (B1210297) are effective.

-

Experimental Workflow:

Workflow for Solvent Extraction of Diallyl Disulfide. -

Detailed Protocol:

-

Material Preparation: Fresh garlic is dried and ground into a fine powder.

-

Extraction: The garlic powder is mixed with a suitable organic solvent (e.g., n-hexane or ethyl acetate) in a flask. The mixture is then agitated for a specified period (e.g., 12 hours) at room temperature.[2]

-

Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

-

Solvent Removal: The solvent is evaporated from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude garlic oil.[3]

-

SFE is a more modern and environmentally friendly "green" extraction technique that utilizes supercritical fluids, most commonly carbon dioxide (CO2).

-

Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds.[4]

-

Experimental Workflow:

Workflow for Supercritical Fluid Extraction of Diallyl Disulfide. -

Detailed Protocol:

-

Material Preparation: Fresh garlic is typically freeze-dried and ground to a fine powder to maximize surface area.

-

Extraction: The powdered garlic is packed into an extraction vessel. Supercritical CO2 is then passed through the vessel at optimized conditions.

-

Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted oil to precipitate.

-

Collection: The collected oil is rich in diallyl disulfide.

-

Quantitative Data on Extraction Yields

The yield of diallyl disulfide is highly dependent on the extraction method and the starting material.

| Extraction Method | Starting Material | Key Parameters | Yield of Diallyl Disulfide or Related Oil | Reference |

| Steam Distillation | Garlic Bulbs | - | ~2% (w/w) of diallyl disulfide-rich oil | [5] |

| Steam Distillation | Garlic Leaves | - | ~0.06% (w/w) of oil | [5] |

| Solvent Extraction | Single Clove Garlic | Ethyl Acetate | 0.0296% DADS | [3] |

| Solvent Extraction | Clove Garlic | Ethyl Acetate | Not specified in the abstract | [3] |

| Supercritical CO2 Extraction | Garlic | Pressure: 19 MPa, Temperature: 35°C | Optimized for efficiency, specific yield not stated in abstract | |

| Supercritical CO2 Extraction | Garlic | Pressure: 150-400 bar, Temperature: 50°C | 0.65 - 1.0% (w/w) of garlic oleoresin | [6] |

Cellular Signaling Pathways Modulated by Diallyl Disulfide

Diallyl disulfide has been shown to exert a variety of biological effects, particularly in the context of cancer, by modulating several key signaling pathways. Its multi-target activity makes it a compound of significant interest for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Diallyl disulfide has been shown to inhibit the NF-κB signaling pathway.[7]

-

Mechanism of Action: DADS can suppress the activation of the NF-κB pathway, which in turn reduces the expression of pro-inflammatory and pro-survival genes.[1] This inhibitory effect contributes to its anti-inflammatory and anti-cancer properties.[1][7]

Diallyl Disulfide's Inhibition of the NF-κB Signaling Pathway.

p53/p21 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activation can lead to cell cycle arrest or programmed cell death in response to cellular stress, such as DNA damage. Diallyl disulfide has been found to activate the p53/p21 pathway.[8]

-

Mechanism of Action: DADS treatment can increase the expression of p53 and its downstream target, p21.[8] The upregulation of p21 leads to cell cycle arrest, typically at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[8][9]

Activation of the p53/p21 Pathway by Diallyl Disulfide.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Diallyl disulfide has been shown to modulate the MAPK/ERK pathway.

-

Mechanism of Action: DADS has been observed to inhibit the phosphorylation of ERK, thereby downregulating the MAPK/ERK signaling pathway.[10] This inhibition can contribute to the suppression of cancer cell proliferation and survival.

Modulation of the MAPK/ERK Pathway by Diallyl Disulfide.

Conclusion

Diallyl disulfide, a key bioactive compound from garlic, presents a compelling profile for researchers and drug development professionals. Its extraction from natural sources can be achieved through various methods, each with its own advantages and yielding different concentrations of the compound. Understanding the detailed protocols for these extraction techniques is essential for obtaining high-quality diallyl disulfide for further investigation. Furthermore, its ability to modulate critical cellular signaling pathways, such as NF-κB, p53/p21, and MAPK/ERK, underscores its therapeutic potential, particularly in the field of oncology. This guide provides a foundational resource for the continued exploration and application of diallyl disulfide in scientific research and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The process of extracting diallyl disulfide from aged garlic extract. [greenskybio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diallyl Disulfide Suppresses the Inflammation and Apoptosis Resistance Induced by DCA Through ROS and the NF-κB Signaling Pathway in Human Barrett's Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Diallyl Disulfide: A Comprehensive Technical Guide on its Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl disulfide (DADS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the synthesis, chemical properties, and multifaceted biological effects of DADS, with a particular focus on its anti-cancer and anti-inflammatory mechanisms. Detailed experimental protocols for its synthesis, purification, characterization, and key biological assays are presented to facilitate further research and development. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Synthesis of Diallyl Disulfide

Diallyl disulfide can be synthesized through several methods, with the reaction of an allyl halide with a disulfide source being the most common approach.

Synthesis via Reaction of Allyl Chloride with Sodium Disulfide

A widely used method for both industrial and laboratory-scale synthesis involves the reaction of allyl chloride with sodium disulfide. The sodium disulfide is typically generated in situ from sodium sulfide (B99878) and sulfur.

Experimental Protocol:

-

Preparation of Sodium Disulfide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide (48 g, 0.2 mol) and sulfur (6.4 g, 0.2 mol) in 100 ml of distilled water.[1]

-

Reaction with Allyl Chloride: Cool the sodium disulfide solution to 40-45°C.[2] Slowly add allyl chloride (75 g, 0.98 mol) dropwise to the solution under constant stirring.[2] Maintain the reaction temperature between 40-60°C. The reaction is exothermic.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring at 50-60°C for approximately 90 minutes to ensure the reaction goes to completion.[2] After cooling to room temperature, the organic layer containing diallyl disulfide is separated from the aqueous layer using a separatory funnel.

-

Purification: The crude diallyl disulfide is purified by vacuum distillation. At a reduced pressure of approximately 50 mbar, diallyl disulfide distills at 80.5°C.[3]

Synthesis using Phase Transfer Catalysis

The use of a phase transfer catalyst (PTC) can improve the reaction efficiency, especially for smaller-scale syntheses. Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used PTC.[1][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, prepare the sodium disulfide solution as described in section 1.1.

-

Addition of PTC and Allyl Halide: Add a catalytic amount of tetrabutylammonium bromide (TBAB) to the aqueous sodium disulfide solution. The mass ratio of TBAB to sodium disulfide can be optimized, with a ratio of 0.021:1 being reported as effective.[1] Slowly add allyl chloride to the biphasic mixture with vigorous stirring.

-

Reaction Conditions: The reaction can be carried out at a controlled temperature, for example, 50°C for 1 hour.[2] Microwave irradiation (e.g., 195 W for 12 minutes) has also been reported to accelerate the reaction.[1]

-

Work-up and Purification: Follow the same work-up and purification procedures as described in section 1.1.

Chemical Properties of Diallyl Disulfide

Diallyl disulfide is a yellowish liquid with a characteristic strong garlic odor.[5] Its chemical and physical properties are summarized below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H10S2 | [6] |

| Molecular Weight | 146.27 g/mol | [5] |

| Appearance | Clear, yellowish liquid | [5] |

| Odor | Strong garlic-like | [5] |

| Boiling Point | 138-139 °C (at 760 mmHg, for 80% purity) | [5] |

| 180-195 °C (lit.) | [7] | |

| Density | ~1.01 g/cm³ | [5] |

| 1.008 g/mL at 25 °C (lit.) | [7] | |

| Flash Point | 50 °C (144 °F) | [5][7] |

| Vapor Pressure | 1 mmHg at 20 °C | [5][7] |

| Solubility | Insoluble in water. | [5][7] |

| Soluble in organic solvents such as ethanol, DMSO, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, acetone, fats, oils, and hexane.[5][6][7] | ||

| - Ethanol: ~3 mg/ml | [6] | |

| - DMSO: ~5 mg/ml | [6] | |

| - DMF: ~10 mg/ml | [6] | |

| - DMF:PBS (1:4, pH 7.2): ~0.2 mg/ml | [6] |

Chemical Reactivity

-

Oxidation: Diallyl disulfide can be readily oxidized to allicin (B1665233) using oxidizing agents like hydrogen peroxide or peracetic acid.[5][8]

-

Reaction with Sulfur: When heated with liquid sulfur, diallyl disulfide can form a mixture of diallyl polysulfides with extended sulfur chains.[5][8]

-

Thermal Decomposition: Upon heating, diallyl disulfide decomposes into a complex mixture of organosulfur compounds.[5] This is due to the relatively weaker sulfur-sulfur bond compared to the carbon-sulfur bond.[5]

-

Incompatibility: Diallyl disulfide is incompatible with strong oxidizing agents, acids, and strong reducing agents.[9]

Spectral Data

| Technique | Key Data | Reference(s) |

| ¹H NMR (in CDCl₃) | δ (ppm): 3.11-3.63 (SCH₂), 5.14-5.42 (=CH₂), 5.68-5.88 (=CH) | [10] |

| ¹³C NMR (in CDCl₃) | δ (ppm): 42.26 (CH₂), 118.32 (=CH₂), 133.48 (=CH) | [11] |

| Mass Spectrometry (GC-MS, EI) | m/z: 146 (M+), 41 (base peak) | [11] |

Biological Activities and Signaling Pathways

Diallyl disulfide exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

DADS has been shown to inhibit the proliferation of various cancer cells and induce apoptosis.[12][13] Its anti-cancer effects are mediated through the modulation of multiple signaling pathways.

-

Induction of Apoptosis: DADS induces apoptosis through a Bax-triggered, mitochondria-mediated, and caspase-3-dependent pathway.[12] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[12][13]

-

PI3K/Akt Pathway: DADS has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[13]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of DADS. It can modulate the expression of p38 MAPK.[14]

-

NF-κB Pathway: DADS can suppress the activation of the pro-inflammatory transcription factor NF-κB, which is often constitutively active in cancer cells and promotes their survival.[15]

Anti-Inflammatory Activity

DADS exerts potent anti-inflammatory effects by modulating key inflammatory pathways.

-

NF-κB Pathway: A primary mechanism of DADS's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. It can suppress the transcriptional activity of NF-κB p65 and the degradation of its inhibitor, IκB.[16] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16][17]

-

Nrf2/HO-1 Pathway: DADS can activate the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[17][18]

-

Inhibition of Pro-inflammatory Enzymes: DADS has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[16]

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of diallyl disulfide on cancer cells.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[19][20]

-

DADS Treatment: Treat the cells with various concentrations of diallyl disulfide (e.g., 0.015-150 µg/ml) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[19][20]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20][21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][21]

-

Calculation: Calculate the percentage of cell viability relative to the control group.

Western Blot Analysis for NF-κB Pathway

This protocol is used to determine the effect of diallyl disulfide on the protein expression levels in the NF-κB pathway.

Experimental Protocol:

-

Cell Treatment and Lysis: Treat cells with diallyl disulfide as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Conclusion

Diallyl disulfide is a promising natural compound with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This guide has provided a detailed overview of its synthesis, chemical characteristics, and the molecular mechanisms underlying its biological effects. The experimental protocols and data presented herein are intended to serve as a valuable resource for the scientific community to foster further investigation and development of diallyl disulfide as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Diallyldisulfide | 2179-57-9 [chemicalbook.com]

- 8. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Diallyl Disulfide | C6H10S2 | CID 16590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diallyl disulfide induces DNA damage and growth inhibition in colorectal cancer cells by promoting POU2F1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of multiple signaling pathways in diallyl sulfide mediated apoptosis in mouse skin tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFκB and prevents colitis-induced colorectal cancer by inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diallyl Disulfide Suppresses Inflammatory and Oxidative Machineries following Carrageenan Injection-Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. worldwidejournals.com [worldwidejournals.com]

- 21. Diallyl Disulfide (DADS) Retards the Growth of Breast Cancer Cells in Vitro and in Vivo Through Apoptosis Induction – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Diallyl Disulfide: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diallyl disulfide (DADS), a principal organosulfur compound derived from garlic, has garnered significant attention for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which DADS exerts its effects on cancer cells. The document elucidates the compound's impact on key cellular processes including apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed protocols for essential experimental assays are provided to facilitate further research. Furthermore, intricate signaling pathways and experimental workflows are visualized using DOT language diagrams to offer a clear and comprehensive understanding of the multifaceted anticancer action of DADS.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Natural compounds, owing to their diverse chemical structures and biological activities, represent a promising avenue for drug discovery. Diallyl disulfide (DADS), an oil-soluble organosulfur compound abundant in processed garlic, has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers.[1][2] Its mechanisms of action are multifaceted, targeting several key pathways involved in cancer cell proliferation, survival, and metastasis. This guide aims to provide a comprehensive technical overview of the molecular mechanisms underlying the anticancer effects of DADS.

Core Mechanisms of Action

Diallyl disulfide's anticancer activity stems from its ability to modulate multiple cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and the regulation of key signaling cascades.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. DADS has been shown to induce apoptosis in a variety of cancer cell lines through both intrinsic and extrinsic pathways.[1]

Key Molecular Events:

-

Generation of Reactive Oxygen Species (ROS): DADS treatment leads to an increase in intracellular ROS levels, which can trigger oxidative stress and initiate the apoptotic cascade.

-

Mitochondrial Pathway (Intrinsic): DADS modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

-

Death Receptor Pathway (Extrinsic): DADS can also enhance the expression of death receptors, such as Fas, and their ligands, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.

-

Caspase Activation: The activation of caspase-3 and caspase-9 is a central event in DADS-induced apoptosis.

Quantitative Data on DADS-Induced Apoptosis:

| Cell Line | DADS Concentration | Treatment Duration | Apoptotic Cell Percentage (%) | Reference |

| MDA-MB-231 (Breast Cancer) | 8 µM | 24 h | 15.03% (DADS alone) | |

| HT-29 (Colon Cancer) | 50 µM | 24 h | Increased Annexin V binding | [3][4] |

| K562 (Leukemia) | 10, 20, 40, 80 mg/L | 48 h | Significantly higher than control | [5] |

Cell Cycle Arrest

DADS can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The primary phase of arrest induced by DADS is the G2/M phase.[6]

Key Molecular Events:

-

Downregulation of Cyclin-Dependent Kinases (CDKs): DADS has been observed to downregulate the expression of CDK1 (also known as Cdc2).

-

Modulation of Cyclins: The expression of cyclins, such as Cyclin A and Cyclin B1, which are crucial for the G2/M transition, can be altered by DADS treatment.

-

Inhibition of Cdc25C: DADS can inhibit the activity of the Cdc25C phosphatase, an enzyme that activates the CDK1/Cyclin B1 complex.

Quantitative Data on DADS-Induced Cell Cycle Arrest:

| Cell Line | DADS Concentration | Treatment Duration | Cell Cycle Phase Distribution (%) | Reference |

| PC-3 (Prostate Cancer) | 25 µM, 40 µM | Not Specified | G2/M arrest | [6] |

| HT-29 (Colon Cancer) | 50 µM | 24 h | Accumulation in G2/M phase | [3][4] |

| SK-OV-3 (Ovarian Cancer) | 30 mg/L | 24 h | Significant increase in G2 phase | |

| OVCAR-3 (Ovarian Cancer) | 30 mg/L | 24 h | Significant increase in G2 phase |

Modulation of Signaling Pathways

DADS exerts its anticancer effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is frequently hyperactivated in cancer. DADS has been shown to inhibit this pathway.

Mechanism of Inhibition:

DADS treatment leads to a decrease in the phosphorylation of Akt (p-Akt), thereby inactivating it. This inhibition can lead to the downstream modulation of proteins involved in cell survival and apoptosis. In K562 leukemia cells, DADS treatment decreased the expression of p-AKT while the total AKT protein expression remained unchanged.[5]

Signaling Pathway Diagram:

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer cell survival. DADS has been shown to suppress the activation of the NF-κB pathway.

Mechanism of Inhibition:

DADS can inhibit the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, DADS blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

Signaling Pathway Diagram:

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. DADS can modulate the activity of different MAPK family members, including ERK, JNK, and p38. The specific effect of DADS on the MAPK pathway can be cell-type dependent, leading to either pro-apoptotic or anti-proliferative outcomes.

Signaling Pathway Diagram:

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes. DADS has been shown to activate the Nrf2 pathway.

Mechanism of Activation:

DADS can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This antioxidant response can protect normal cells from carcinogens but can also be exploited by cancer cells to enhance their survival. However, in some contexts, DADS-mediated Nrf2 activation contributes to its anticancer effects. In JB6 P+ cells, DADS induced the nuclear accumulation of Nrf2 and the upregulation of its target genes HO-1 and NQO1.[7][8]

Signaling Pathway Diagram:

Histone Deacetylase (HDAC) Inhibition

DADS has been identified as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, DADS can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.

Quantitative Data Summary

The following tables summarize the quantitative effects of Diallyl Disulfide (DADS) on various cancer cell lines.

Table 1: IC50 Values of DADS in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | 11.71 ± 1.50 | 24 | [9] |

| A549 | Lung Cancer | 13.24 ± 1.21 | 24 | [9] |

| KPL-1 | Breast Cancer | 1.8 - 18.1 | 72 | [10] |

| MCF-7 | Breast Cancer | 1.8 - 18.1 | 72 | [10] |

| MKL-F | Breast Cancer | 1.8 - 18.1 | 72 | [10] |

| HCT-15 | Colon Cancer | >100 | Not specified | [11] |

| SK MEL-2 | Skin Cancer | >100 | Not specified | [11] |

Table 2: Effect of DADS on Cell Cycle Distribution

| Cell Line | DADS Concentration | Treatment Duration (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| HT-29 | 50 µM | 24 | Decreased | Decreased | Increased | [3][4] |

| PC-3 | 25 µM | Not specified | Not specified | Not specified | Increased | [6] |

| PC-3 | 40 µM | Not specified | Not specified | Not specified | Increased | [6] |

| SK-OV-3 | 30 mg/L | 24 | Not specified | Not specified | Increased | |

| OVCAR-3 | 30 mg/L | 24 | Not specified | Not specified | Increased |

Table 3: Effect of DADS on Apoptosis-Related Protein Expression

| Cell Line | DADS Treatment | Protein | Change in Expression | Reference |

| MDA-MB-231 | Not specified | Bax | 142% of control | [10] |

| MDA-MB-231 | Not specified | Bcl-XL | 38% of control | [10] |

| MDA-MB-231 | Not specified | Activated Caspase-3 | 438% of control | [10] |

| K562 | 10-80 mg/L (48h) | p-Akt | Decreased | [5] |

| K562 | 10-80 mg/L (48h) | Caspase-3 | Increased | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of DADS's mechanism of action.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DADS (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with DADS for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase.[12][13][14][15][16][17][18][19][20]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.[13][14][16][17][21][22]

Protocol:

-

Cell Treatment: Treat cells with DADS to induce apoptosis.

-

Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Protein Extraction: Lyse DADS-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[6][7][8][10][23][24][25][26]

Conclusion

Diallyl disulfide exhibits a remarkable and complex anticancer profile by targeting multiple fundamental cellular processes and signaling pathways. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling networks like PI3K/Akt, NF-κB, MAPK, and Nrf2 underscores its potential as a valuable agent in cancer therapy. The detailed mechanisms and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of DADS in the fight against cancer. Further investigations, particularly in preclinical and clinical settings, are warranted to fully elucidate its efficacy and safety profile for human use.

References

- 1. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The role of the PI3K/AKT signaling pathway in DADS-induced apoptosis of K562 cells [zgddek.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. origene.com [origene.com]

- 9. mdpi.com [mdpi.com]

- 10. Growth inhibitory effects of diallyl disulfide on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diallyl disulfide inhibits the proliferation of human tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 16. bosterbio.com [bosterbio.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. revvity.com [revvity.com]

- 20. docs.research.missouri.edu [docs.research.missouri.edu]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. kumc.edu [kumc.edu]

- 23. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 24. researchgate.net [researchgate.net]

- 25. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. Apoptosis western blot guide | Abcam [abcam.com]

Diallyl Disulfide: A Technical Guide to its Anticancer Mechanisms in Specific Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the anticancer effects of diallyl disulfide (DADS), a key organosulfur compound derived from garlic. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the cellular and molecular mechanisms by which DADS exerts its anti-neoplastic activities against various cancer cell lines. This document summarizes key quantitative data, details common experimental protocols for assessing DADS's effects, and visualizes the intricate signaling pathways involved.

Quantitative Effects of Diallyl Disulfide on Cancer Cell Lines

Diallyl disulfide has been shown to inhibit the growth of a wide range of cancer cell lines in a dose- and time-dependent manner. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the induction of apoptosis in various cancer cell lines upon treatment with DADS.

Table 1: IC50 Values of Diallyl Disulfide in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |

| MDA-MB-231 | Breast Cancer | 24 | 24.12 ± 1.20 | [1] |

| A549 | Lung Cancer | 24 | 29.51 ± 0.98 | [1] |

| KPL-1 | Breast Cancer | 72 | 1.8 - 18.1 | [2] |

| MCF-7 | Breast Cancer | 72 | 1.8 - 18.1 | [2] |

| MDA-MB-231 | Breast Cancer | 72 | 1.8 - 18.1 | [2] |

| MKL-F | Breast Cancer | 72 | 1.8 - 18.1 | [2] |

| HCT-15 | Colon Cancer | Not Specified | ~11.5 (for DATS) | [3] |

| DLD-1 | Colon Cancer | Not Specified | ~13.3 (for DATS) | [3] |

| SW480 | Colorectal Cancer | 24 | Significant inhibition at 2.5-40 | [4] |

Table 2: Apoptosis Induction by Diallyl Disulfide in Cancer Cell Lines

| Cell Line | Cancer Type | DADS Concentration (µg/mL) | Incubation Time (h) | Apoptosis Rate (%) | Citation |

| ECA109 | Esophageal Carcinoma | 20 | 24 | 15.25 ± 2.99 | [5] |

| ECA109 | Esophageal Carcinoma | 40 | 24 | 42.68 ± 4.08 | [5] |

| MCF-7 | Breast Cancer | Not Specified | 24 | Early: 11.57 - 26.98 | [6] |

| HCT-116 | Colon Cancer | Not Specified | 24 | Sub-G1 accumulation | [7] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Up-regulation of Bax (142%), activation of caspase-3 (438%) | [2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of diallyl disulfide.

2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][11]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of DADS (e.g., 2.5, 5, 10, 20, 40 µM).[4] A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with DADS for a specified period (e.g., 24, 48, or 72 hours).[1][2]

-

MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9][10]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8] The plate is then agitated on an orbital shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8][9] Cell viability is expressed as a percentage of the control.

2.2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

-

Cell Treatment: Cells are cultured in flasks or plates and treated with DADS at the desired concentrations for a specific duration.

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle method like trypsinization.

-

Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[15]

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.[15]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.[12][15]

2.3. Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, providing insights into the signaling pathways affected by DADS.

-

Protein Extraction: After treatment with DADS, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p53, cyclin B1, Bax, Bcl-2, caspases) overnight at 4°C.[7][16][17]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software.

Signaling Pathways Modulated by Diallyl Disulfide

Diallyl disulfide exerts its anticancer effects by modulating a complex network of signaling pathways that regulate cell cycle progression, apoptosis, and cell survival.

3.1. Induction of Cell Cycle Arrest

DADS has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[7][18] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

Caption: DADS-induced G2/M cell cycle arrest pathways.

3.2. Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism of DADS-induced cancer cell death is the induction of apoptosis, often through the intrinsic or mitochondrial pathway.[6][17][19] This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Caption: Mitochondrial pathway of apoptosis induced by DADS.

3.3. Modulation of Other Key Signaling Pathways

DADS has been reported to influence a variety of other signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. These include the PI3K/Akt, NF-κB, and MAPK (ERK) pathways.[4][20][21]

Caption: Overview of other key signaling pathways modulated by DADS.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anticancer effects of diallyl disulfide on a specific cancer cell line.

Caption: General experimental workflow for studying DADS's anticancer effects.

This technical guide provides a foundational understanding of the anticancer properties of diallyl disulfide. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in the field of cancer therapeutics. It is important to note that the specific effects and mechanisms of DADS can be cell-type dependent, warranting detailed investigation for each cancer model.

References

- 1. Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines [mdpi.com]

- 2. Growth inhibitory effects of diallyl disulfide on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFκB and prevents colitis-induced colorectal cancer by inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DADS Suppresses Human Esophageal Xenograft Tumors through RAF/MEK/ERK and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Diallyl Disulfide in Elephant Garlic Extract on Breast Cancer Cell Apoptosis in Mitochondrial Pathway [pubs.sciepub.com]

- 7. Molecular mechanism of diallyl disulfide in cell cycle arrest and apoptosis in HCT-116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Diallyl sulfide promotes cell-cycle arrest through the p53 expression and triggers induction of apoptosis via caspase- and mitochondria-dependent signaling pathways in human cervical cancer Ca Ski cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diallyl disulfide induces reversible G2/M phase arrest on a p53-independent mechanism in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diallyl sulfide induces growth inhibition and apoptosis of anaplastic thyroid cancer cells by mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 21. researchgate.net [researchgate.net]

Diallyl Disulfide (DADS): An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Diallyl disulfide (DADS) is a primary organosulfur compound derived from garlic (Allium sativum), recognized for a spectrum of biological activities, including potent anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory mechanisms of DADS, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates.

Quantitative Data Summary

The anti-inflammatory efficacy of Diallyl Disulfide (DADS) has been quantified across various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages and microglia to mimic an inflammatory response. The following tables summarize the key findings.

Table 1: Effect of DADS on Pro-inflammatory Mediators in LPS-Stimulated Murine Macrophages (RAW 264.7) and Microglia (BV2)

| Cell Line | Inflammatory Mediator | DADS Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 | Nitric Oxide (NO) | 500 µM | Significant Inhibition | [2] |

| RAW 264.7 | Prostaglandin E₂ (PGE₂) | 500 µM | Significant Inhibition | [2] |

| RAW 264.7 | iNOS Protein Expression | 500 µM | Significant Suppression | [2] |

| RAW 264.7 | COX-2 Protein Expression | 500 µM | Decreased Expression | [2] |

| BV2 Microglia | Nitric Oxide (NO) | Dose-dependent | Significant Inhibition | [3] |

| BV2 Microglia | Prostaglandin E₂ (PGE₂) | Dose-dependent | Significant Inhibition | [3] |

| BV2 Microglia | iNOS Protein Expression | Dose-dependent | Down-regulation | [3][4] |

| BV2 Microglia | COX-2 Protein Expression | Dose-dependent | Down-regulation | [3][4] |

Table 2: Effect of DADS on Pro-inflammatory Cytokine and Chemokine Production

| Cell Line | Cytokine / Chemokine | DADS Treatment | Outcome | Reference |

| BV2 Microglia | IL-1β | Pre-treatment before LPS | Attenuated Production | [1][3] |

| BV2 Microglia | IL-6 | Pre-treatment before LPS | Attenuated Production | [1] |

| BV2 Microglia | TNF-α | Pre-treatment before LPS | Attenuated Production | [1][3] |

| BV2 Microglia | MCP-1 | Pre-treatment before LPS | Attenuated Production | [3] |

| RAW 264.7 | TNF-α | Pre-treatment before LPS | Significantly Inhibited Secretion | [5] |

| RAW 264.7 | IL-1β | Not Specified | Decreased Levels | [6] |

| RAW 264.7 | IL-6 | Not Specified | Decreased Levels | [6] |

Core Signaling Pathways Modulated by DADS

DADS exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. These include the inhibition of pro-inflammatory pathways like Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes.[7] DADS has been shown to suppress this pathway.[8][9] Specifically, it inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[7][8] Some studies suggest this is dependent on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a positive regulator of NF-κB.[7][9]

Modulation of MAPK Signaling Pathways

MAPKs, including ERK, JNK, and p38, are critical signaling molecules that regulate the production of inflammatory mediators.[10][11] DADS has been shown to inhibit the phosphorylation of ERK and JNK in response to inflammatory stimuli, thereby suppressing downstream inflammatory events.[10] The activation of these pathways is often associated with the expression of iNOS, COX-2, and various cytokines. By inhibiting MAPK activation, DADS effectively reduces the inflammatory response.[3][10]

Activation of the Nrf2-ARE Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, DADS activates the Nrf2 antioxidant response pathway.[1][5] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. DADS promotes the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as heme oxygenase-1 (HO-1).[1][6] The activation of the Nrf2 pathway by DADS enhances the cellular antioxidant defense, which in turn can deactivate the redox-sensitive NF-κB pathway, contributing to its overall anti-inflammatory effect.[5][8]

References

- 1. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory and Vasodilating Effects of Three Selected Dietary Organic Sulfur Compounds from Allium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of diallyl disulfide on the production of inflammatory mediators and cytokines in lipopolysaccharide-activated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of diallyl disulfide on the production of inflammatory mediators and cytokines in lipopolysaccharide-activated BV2 microglia (Journal Article) | ETDEWEB [osti.gov]

- 5. Diallyl disulfide suppresses the lipopolysaccharide-driven inflammatory response of macrophages by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFκB and prevents colitis-induced colorectal cancer by inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Diallyl Disulfide Prevents Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats through the Inhibition of Oxidative Damage, MAPKs, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Capacity of Diallyl Disulfide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl disulfide (DADS), a principal organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its diverse biological activities, including potent antioxidant effects.[1][2] This technical guide provides an in-depth examination of the antioxidant capacity of DADS and its related compounds. It consolidates quantitative data from various in vitro and in vivo studies, details the experimental protocols used for their assessment, and visualizes the core molecular mechanisms involved. The primary mechanism of action for DADS extends beyond direct radical scavenging to the modulation of endogenous antioxidant systems, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4] This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of DADS in mitigating oxidative stress-related pathologies.

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, an imbalance between ROS production and the cell's ability to detoxify these reactive intermediates leads to oxidative stress.[5] This state is implicated in a multitude of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][5] Antioxidants are crucial molecules that can neutralize ROS and prevent or repair cellular damage.[1]

Garlic has been recognized for centuries for its medicinal properties, largely attributed to its organosulfur compounds.[3] When garlic cloves are crushed, the enzyme alliinase converts alliin (B105686) to allicin (B1665233). Allicin is an unstable compound that rapidly decomposes into several oil-soluble compounds, with diallyl disulfide (DADS) being one of the most abundant and bioactive constituents.[3][6] DADS has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and potent antioxidant activities.[1][7] Its antioxidant properties are multifaceted, involving both direct chemical neutralization of free radicals and indirect enhancement of cellular antioxidant defenses.[7][8] This guide focuses on elucidating these mechanisms, presenting the quantitative evidence of DADS's efficacy, and outlining the methodologies for its study.

Mechanisms of Antioxidant Action

The antioxidant activity of DADS is not monolithic but rather a combination of direct and indirect mechanisms that contribute to cellular protection against oxidative stress.

Direct Radical Scavenging